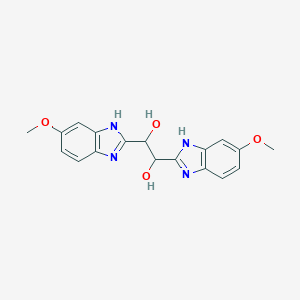
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
Mechanism Of Action
The mechanism of action of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to modulate the activity of proteins involved in insulin signaling and glucose metabolism.
Biochemical And Physiological Effects
Studies have shown that 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity in animal models. In materials science, it has been shown to catalyze certain chemical reactions and to exhibit fluorescence properties.
Advantages And Limitations For Lab Experiments
One advantage of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is its synthetic accessibility, which allows for the production of large quantities for use in laboratory experiments. It also exhibits a range of biological and chemical activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments and interpret results.
Future Directions
There are many future directions for research on 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol. One area of interest is in the development of new anticancer agents based on its structure and activity. Another area of interest is in the development of new materials and sensors based on its fluorescence properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new applications in medicine, materials science, and environmental science.
Synthesis Methods
The synthesis of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol involves a multi-step reaction sequence. The starting material is 6-methoxy-2-nitroaniline, which is reacted with ethyl glyoxylate to form a diester intermediate. The diester is then reduced to the corresponding diol using sodium borohydride. Finally, the diol is reacted with 1,2-dibromoethane to yield 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol.
Scientific Research Applications
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, it has been investigated as a potential anticancer agent, as well as a treatment for other diseases such as diabetes and Alzheimer's disease. In materials science, it has been studied for its use in the development of new sensors and catalysts. In environmental science, it has been investigated for its potential use in wastewater treatment and pollution control.
properties
CAS RN |
16656-27-2 |
|---|---|
Product Name |
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol |
Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,2-bis(6-methoxy-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O4/c1-25-9-3-5-11-13(7-9)21-17(19-11)15(23)16(24)18-20-12-6-4-10(26-2)8-14(12)22-18/h3-8,15-16,23-24H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
MZMNCFAGSTVAOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
Other CAS RN |
16964-21-9 |
synonyms |
(S,S)-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol A 36683 A 36683, (R-(R*,R*))-isomer A 36683, (R-(R*,S*))-isomer A 36683, (S-(R*,R*))-isomer A 36683, dihydrochloride, (S-(R*,R*))-isomer A 37536 A-36683 Abbot 36683 bis-benzimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)